molecular formula C13H9F3O2 B11858291 2-(7-(Trifluoromethyl)naphthalen-1-yl)acetic acid

2-(7-(Trifluoromethyl)naphthalen-1-yl)acetic acid

Cat. No.: B11858291
M. Wt: 254.20 g/mol
InChI Key: CXMNWEAUYOMCDZ-UHFFFAOYSA-N
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Description

2-(7-(Trifluoromethyl)naphthalen-1-yl)acetic acid is an organic compound belonging to the class of naphthalenes, which are characterized by a naphthalene moiety consisting of two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-(Trifluoromethyl)naphthalen-1-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 7-(trifluoromethyl)naphthalene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 2-(7-(Trifluoromethyl)naphthalen-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(7-(Trifluoromethyl)naphthalen-1-yl)acetic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(7-(Trifluoromethyl)naphthalen-1-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-Naphthaleneacetic acid: Similar structure but lacks the trifluoromethyl group.

    2-(Naphthalen-1-yl)acetic acid: Similar structure but without the trifluoromethyl substitution.

Uniqueness: The presence of the trifluoromethyl group in 2-(7-(Trifluoromethyl)naphthalen-1-yl)acetic acid imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other naphthalene derivatives and valuable for specific applications.

Properties

Molecular Formula

C13H9F3O2

Molecular Weight

254.20 g/mol

IUPAC Name

2-[7-(trifluoromethyl)naphthalen-1-yl]acetic acid

InChI

InChI=1S/C13H9F3O2/c14-13(15,16)10-5-4-8-2-1-3-9(6-12(17)18)11(8)7-10/h1-5,7H,6H2,(H,17,18)

InChI Key

CXMNWEAUYOMCDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)CC(=O)O

Origin of Product

United States

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